

Synthesis of Chloromethyl(methyl)dimethoxysilane

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Compound of Interest

Compound Name:	<i>Chloromethyl(methyl)dimethoxysilane</i>
CAS No.:	2212-11-5
Cat. No.:	B1587336

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Technical Guide: Precision Synthesis of **Chloromethyl(methyl)dimethoxysilane**

Executive Summary **Chloromethyl(methyl)dimethoxysilane** (CAS: 2212-11-5) represents a critical class of "alpha-functional" silanes. Unlike gamma-functional silanes (e.g., 3-chloropropyl...), the alpha-position of the chloromethyl group imparts heightened nucleophilic susceptibility to the carbon-chlorine bond due to the electronic proximity of the silicon atom (the "alpha effect"). This guide details the synthesis of this molecule via the controlled alcoholysis of Chloromethyl(methyl)dichlorosilane. The protocol prioritizes the management of hydrochloric acid (HCl) byproducts to prevent acid-catalyzed siloxane condensation, ensuring high purity for downstream applications in drug development and advanced materials.

Part 1: Chemical Profile & Strategic Utility

1.1 The Alpha-Silane Advantage In drug development and surface chemistry, the distance between the silicon anchor and the functional headgroup dictates reactivity. The methylene spacer in **Chloromethyl(methyl)dimethoxysilane** allows for rapid nucleophilic substitution (e.g., with amines or thiols) compared to the more sluggish gamma-analogs.

1.2 Physical Properties Matrix

Property	Value	Context
CAS Number	2212-11-5	Unique Identifier
Molecular Formula		
Molecular Weight	154.67 g/mol	
Boiling Point	126°C - 128°C	@ 760 mmHg (Note: Close to precursor BP of ~121°C)
Density	1.064 g/mL	@ 25°C
Flash Point	55°C	Flammable (Closed Cup)
Hydrolytic Sensitivity	High	Releases Methanol upon contact with moisture

Part 2: Retrosynthetic Analysis & Route Selection

2.1 Route Evaluation Two primary pathways exist for synthesizing alkoxy silanes from chlorosilanes.

- Route A: Direct Alcoholysis (Selected)
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Si substitution of Cl by Methanol.
 - Pros: Atom economical, low raw material cost.
 - Cons: Generates stoichiometric HCl gas, requiring efficient stripping to prevent product degradation.
- Route B: Orthoester Scavenging (Alternative)
 - Reagent: Trimethyl Orthoformate (TMOF).
 - Pros: HCl-free (produces Methyl Chloride and Methyl Formate).

- Cons: Higher cost; TMOF residues can complicate purification.

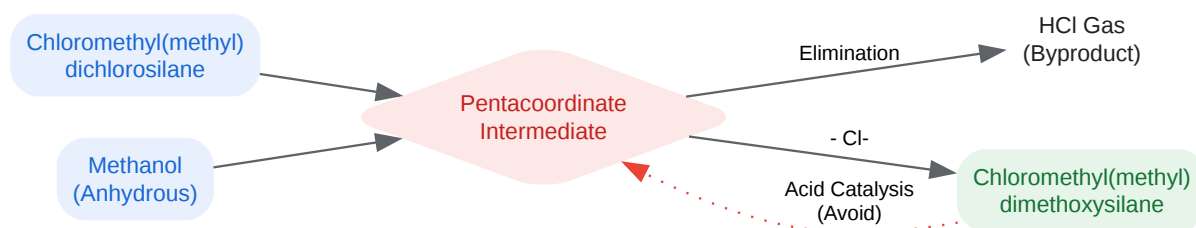
Decision: This guide details Route A (Direct Alcoholysis) utilizing a continuous inert gas sparge technique. This method offers the highest scalability and purity profile for research laboratories equipped with standard Schlenk lines or scrubbers.

Part 3: Reaction Mechanism & Thermodynamics

The reaction proceeds via a nucleophilic attack of the methanol oxygen on the silicon atom, forming a pentacoordinate transition state, followed by the expulsion of the chloride ion (as HCl).

Reaction Scheme:

Critical Control Point: The reaction is reversible. However, HCl is a gas.^[1] By driving HCl out of the system (Le Chatelier's principle), we shift the equilibrium to the right. Failure to remove HCl results in the acid-catalyzed condensation of methoxy groups into siloxanes (oligomers), ruining the yield.



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Figure 1: Mechanistic pathway highlighting the necessity of HCl elimination to prevent reversibility.

Part 4: Comprehensive Experimental Protocol

Safety Warning:

- Chlorosilanes react violently with water to produce HCl gas (corrosive/toxic).

- Chloromethyl group is a potential alkylating agent.[5] Handle in a fume hood with double-gloving (Nitrile/Laminate).

4.1 Equipment Setup

- Reactor: 3-Neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.
- Addition: Pressure-equalizing addition funnel (for Methanol).
- Temperature Control: Ice/Water bath (0°C) and Oil bath (for heating).
- Atmosphere: Dry Nitrogen or Argon inlet.
- Scrubber: The condenser outlet must lead to a trap containing dilute NaOH to neutralize evolved HCl gas.

4.2 Reagents

- Chloromethyl(methyl)dichlorosilane (Precursor): 1.0 eq (e.g., 163.5 g).
- Methanol (Anhydrous, <50 ppm water): 2.2 eq (e.g., 70.5 g). Excess is used to ensure completion, but limited to prevent solvent trapping.
- Solvent (Optional): Hexane or Toluene can be used as a diluent to manage heat, but neat reactions are preferred for easier purification.

4.3 Step-by-Step Procedure

- Inerting: Flame-dry the glassware under vacuum and backfill with Argon. Repeat 3x.
- Charging: Cannulate the Chloromethyl(methyl)dichlorosilane into the RBF. Cool to 0°C.
- Controlled Addition:
 - Begin adding Methanol dropwise via the addition funnel.
 - Observation: Vigorous evolution of HCl gas will occur immediately.

- Rate: Adjust drop rate to maintain internal temperature $<10^{\circ}\text{C}$. Rapid addition risks entraining precursor in the off-gas.
- Stripping Phase:
 - Once addition is complete, allow the mixture to warm to Room Temperature (RT).
 - Switch the gas inlet to a sparge tube (submerged in the liquid). Bubble Argon through the liquid while heating the oil bath to 60°C for 2 hours. This mechanically removes dissolved HCl.
- Crude Isolation: The resulting liquid is the crude product. It may contain trace HCl and excess Methanol.

4.4 Purification (Fractional Distillation) Since the boiling point of the product ($126\text{-}128^{\circ}\text{C}$) is close to the precursor (121°C), simple distillation is insufficient.

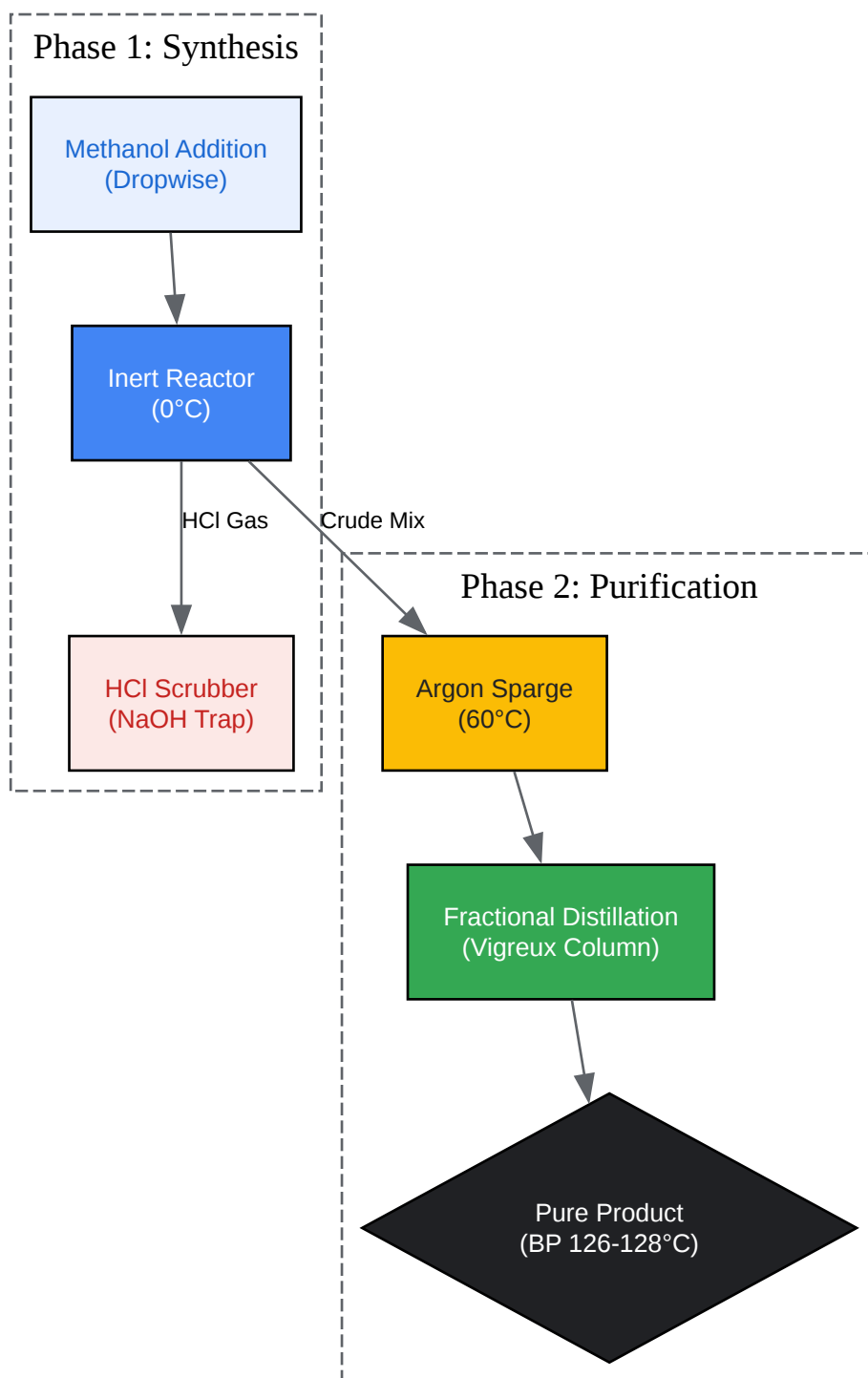
- Use a Vigreux column or a packed column (glass helices) for theoretical plate efficiency.
- Perform distillation at atmospheric pressure (or reduced pressure if thermal stability is a concern, though this silane is generally stable).
- Fractions:
 - F1 (Fore-run): $<65^{\circ}\text{C}$ (Methanol).
 - F2 (Intermediate): $65^{\circ}\text{C} - 124^{\circ}\text{C}$ (Mixed silanes/unreacted precursor).
 - F3 (Product): $126^{\circ}\text{C} - 128^{\circ}\text{C}$. Collect this fraction.

Part 5: Process Analytical Technology (PAT)

Verify the integrity of the synthesized product using the following markers.

Technique	Expected Signal	Interpretation
1H NMR (CDCl ₃)	3.55 ppm (s, 6H)	Methoxy groups (-OCH ₃)
2.85 ppm (s, 2H)	Chloromethyl group (-CH ₂ Cl)	
0.25 ppm (s, 3H)	Methyl on Silicon (Si-CH ₃)	
GC-MS	M ⁺ peak at 154 m/z	Confirm molecular weight
Visual	Clear, colorless liquid	Yellowing indicates amine/acid impurities

Workflow Diagram



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Figure 2: Operational workflow from reactor setup to final distillate collection.

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